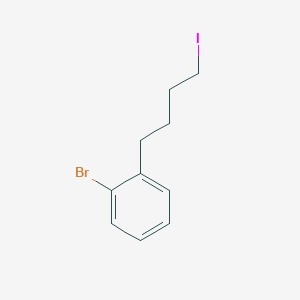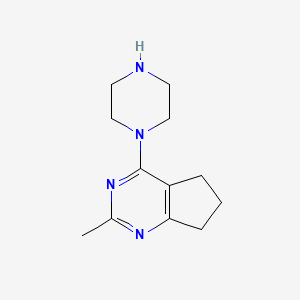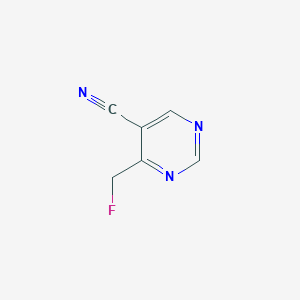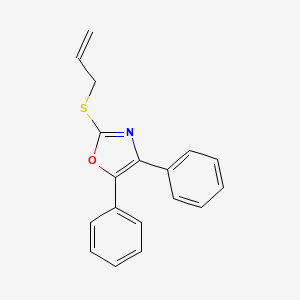
1-(4-Iodobutyl)-2-bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodobutyl)-2-bromobenzene is an organic compound that features both iodine and bromine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-(4-Iodobutyl)-2-bromobenzene typically involves the reaction of 2-bromobenzene with 4-iodobutyl derivatives. One common method is the nucleophilic substitution reaction where 2-bromobenzene is reacted with 4-iodobutyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Chemical Reactions Analysis
1-(4-Iodobutyl)-2-bromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, the iodine atom can be replaced with a hydroxyl group using sodium hydroxide in a substitution reaction.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-(4-Iodobutyl)-2-bromobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-(4-Iodobutyl)-2-bromobenzene involves its ability to participate in various chemical reactions due to the presence of reactive iodine and bromine atoms. These atoms can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism of action depends on the context in which the compound is used, such as in organic synthesis or medicinal chemistry.
Comparison with Similar Compounds
1-(4-Iodobutyl)-2-bromobenzene can be compared with other similar compounds that contain halogen atoms attached to a benzene ring. Some similar compounds include:
1-(4-Iodobutyl)benzene: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(4-Bromobutyl)-2-iodobenzene: This is an isomer where the positions of the iodine and bromine atoms are swapped, leading to different reactivity and applications.
4-Iodobutyl acetate:
This compound stands out due to the presence of both iodine and bromine atoms, which provide unique reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C10H12BrI |
|---|---|
Molecular Weight |
339.01 g/mol |
IUPAC Name |
1-bromo-2-(4-iodobutyl)benzene |
InChI |
InChI=1S/C10H12BrI/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8H2 |
InChI Key |
DQYQCWXXWVKRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCI)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15122653.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine](/img/structure/B15122659.png)

![3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15122662.png)
![4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15122667.png)
![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine](/img/structure/B15122668.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B15122670.png)
![2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B15122682.png)
![5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B15122690.png)
![6-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol](/img/structure/B15122693.png)



![({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine](/img/structure/B15122727.png)
